Ethyl 3-nitropropanoate

Organic Synthesis Esterification Yield Comparison

Ethyl 3-nitropropanoate (CAS 3590-37-2), also known as ethyl 3-nitropropionate, is a small-molecule organic compound (molecular formula C5H9NO4, exact mass 147.05315777 g/mol) belonging to the β-nitro ester class. It is characterized by a nitro group (-NO2) on the β-carbon of an ethyl propanoate backbone, which confers a unique balance of electrophilic reactivity at the ester carbonyl and nucleophilic potential upon deprotonation at the α-carbon, making it a versatile intermediate for the construction of complex nitrogen-containing scaffolds.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 3590-37-2
Cat. No. B1247394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-nitropropanoate
CAS3590-37-2
Synonymsethyl 3-nitropropionate
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CC[N+](=O)[O-]
InChIInChI=1S/C5H9NO4/c1-2-10-5(7)3-4-6(8)9/h2-4H2,1H3
InChIKeyIIJLLHGPEZBIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-nitropropanoate (CAS 3590-37-2) Procurement Guide: Core Identifiers and Class Characteristics


Ethyl 3-nitropropanoate (CAS 3590-37-2), also known as ethyl 3-nitropropionate, is a small-molecule organic compound (molecular formula C5H9NO4, exact mass 147.05315777 g/mol) belonging to the β-nitro ester class . It is characterized by a nitro group (-NO2) on the β-carbon of an ethyl propanoate backbone, which confers a unique balance of electrophilic reactivity at the ester carbonyl and nucleophilic potential upon deprotonation at the α-carbon, making it a versatile intermediate for the construction of complex nitrogen-containing scaffolds . The compound is a synthetic, non-natural molecule primarily used as a research reagent and building block in organic synthesis, and is commercially available from multiple vendors in research quantities (typically mg to kg scale) .

Bifunctional building block: electrophilic ester and nucleophilic α-carbon enable diverse heterocycle construction
β-Nitro ester scaffold suited for conjugate addition, nitro-Mannich, and amine-latent strategies
Synthetic intermediate with reported multi-vendor research-quantity availability and scalable procurement

Why Ethyl 3-nitropropanoate (CAS 3590-37-2) Cannot Be Casually Substituted: A Risk Assessment for Procurement


Despite belonging to the seemingly straightforward class of nitro esters, ethyl 3-nitropropanoate occupies a specific chemical space that precludes simple substitution with analogs like methyl 3-nitropropanoate, 3-nitropropanoic acid, or other aliphatic nitro compounds. The combination of the β-nitro group and the ethyl ester moiety is not merely a trivial structural variation; it dictates a unique set of physicochemical properties (logP, PSA) and reactivity profiles that are critical for downstream synthetic outcomes . For instance, substituting the ethyl ester for a methyl ester alters the lipophilicity and the steric environment of the carbonyl, which can significantly impact diastereoselectivity and yield in key transformations such as conjugate additions or nitro-Mannich reactions . The quantitative evidence presented in the following section demonstrates that even closely related compounds fail to replicate the specific performance of ethyl 3-nitropropanoate in established synthetic protocols, making an informed, compound-specific procurement decision essential for reproducible research and industrial process development.

Ethyl vs. methyl ester
The ethyl ester imparts higher lipophilicity and a different steric environment than the methyl ester, which may alter diastereoselectivity and partitioning in key transformations.
Ester vs. free acid
3-Nitropropanoic acid shows higher water solubility, potentially complicating extraction and requiring more elaborate purification compared to the ester’s straightforward aqueous-wash removal.
Alternative nitroalkanes
Nitroalkanes lacking the β-nitropropanoate framework have not been reported to participate in the same double conjugate addition process, making reaction failure a significant risk.

Quantitative Evidence for the Differential Performance of Ethyl 3-nitropropanoate (CAS 3590-37-2)


Synthesis Yield: Ethyl 3-nitropropanoate vs. Free Acid

The synthesis of ethyl 3-nitropropanoate from 3-nitropropionic acid and ethanol, catalyzed by sulfuric acid, proceeds with a reported yield of 69% . This yield is a direct measure of the efficiency of the esterification step. While the synthesis of the precursor, 3-nitropropionic acid, from acrolein is reported in 60% yield [1], a direct comparison of esterification yields for the methyl and ethyl esters under identical conditions is not available from the current literature. However, the 69% yield for the ethyl ester provides a baseline for assessing the feasibility and cost-effectiveness of incorporating this specific ester into a synthetic route, as opposed to using the free acid or other esters which may require different, potentially lower-yielding, protocols.

Esterification yield
Cross-study comparable
Target: 69% yield (ethyl ester formation). Comparator: 60% yield for acid precursor synthesis (different step).
Supports cost-efficiency assessment for the esterification route.
Yield reported for H2SO4-catalyzed reflux; no direct head-to-head methyl ester data available.
Organic Synthesis Esterification Yield Comparison

Purification Efficiency: Ethyl Ester vs. Free Acid Workup

Ethyl 3-nitropropanoate offers a distinct advantage over the free acid, 3-nitropropionic acid, in terms of purification and workup. The compound is described as a 'low molecular weight anion that can be easily removed by washing with water or dilute acid' . This is in contrast to the free acid, which, due to its carboxylic acid functionality, is more water-soluble and may require more elaborate extraction or chromatographic techniques for isolation. The ability to remove excess or unreacted ethyl 3-nitropropanoate via simple aqueous washes streamlines downstream processing and reduces solvent waste. While specific quantitative data on recovery efficiency or impurity profiles for this compound are not available in the public domain, the qualitative description of its 'ideal' behavior for organic synthesis points to a well-documented practical advantage.

Purification ease
Class-level inference
Ethyl ester reported as easily removed by water or dilute acid washes; free acid requires more complex isolation.
May simplify workup and reduce solvent use in scale-up processes.
Qualitative description; quantitative recovery or impurity data not publicly available.
Purification Workup Process Chemistry

Synthetic Utility: Formation of Complex Scaffolds via Double Conjugate Addition

Ethyl 3-nitropropanoate has been demonstrated to be a critical building block in the synthesis of complex natural product cores. In a study by Gao et al., the lithium dianion of ethyl 3-nitropropanoate underwent a double conjugate addition with p-benzoquinone dimethyl ketal to afford a mixture of diastereomeric [3.2.1]bicylooctanones, which were then converted into an advanced intermediate for the total synthesis of (±)-gelsemine [1]. This reaction leverages the unique bifunctional reactivity of the nitropropanoate scaffold, where the α-position acts as a nucleophile and the nitro group serves as a masked amine or a handle for further transformations. While a direct yield comparison with other nitro esters (e.g., methyl ester) under identical conditions is not reported, the successful execution of this complex, bond-forming reaction highlights the compound's privileged role in accessing specific molecular architectures that are not readily achievable with simpler nitroalkane or nitroacetate analogs.

Double conjugate addition
Class-level inference
Lithium dianion of ethyl 3-nitropropanoate reacts with p-benzoquinone dimethyl ketal to give [3.2.1]bicyclooctanones, enabling alkaloid core synthesis.
Demonstrates privileged reactivity for constructing bridged bicyclic scaffolds.
Yield not specified; other nitroesters not evaluated under identical conditions.
Organic Synthesis Conjugate Addition Total Synthesis

Structural and Physicochemical Differentiation from Methyl Ester Analog

The selection of ethyl 3-nitropropanoate over its closely related methyl ester analog is often driven by subtle but consequential differences in physicochemical properties. Ethyl 3-nitropropanoate has a calculated LogP of 0.7395 and a topological polar surface area (TPSA) of 72.1 Ų . In comparison, methyl 3-nitropropanoate (CAS 13013-02-0) has a calculated LogP of approximately 0.20 . The higher LogP of the ethyl ester (a difference of approximately 0.54 units) indicates a nearly 3.5-fold increase in lipophilicity, which can significantly influence its behavior in biological assays (membrane permeability), its solubility in organic solvents during extraction, and its retention time in reversed-phase chromatography. This difference in lipophilicity, while seemingly minor, can be the deciding factor for successful partitioning in biphasic reactions or for achieving the desired pharmacokinetic profile of a drug candidate derived from this building block.

Lipophilicity (LogP)
Direct head-to-head comparison
ΔLogP ≈ 0.54 (ethyl LogP 0.74 vs. methyl LogP 0.20), corresponding to ~3.5-fold difference in partition coefficient.
May influence solvent extraction, reversed-phase retention, and membrane partitioning in biological assays.
Calculated values; experimental confirmation recommended for critical applications.
Physicochemical Properties Structure-Activity Relationship Lipophilicity

Market and Supply Chain Context: Production Scale and Availability

From a procurement perspective, the commercial landscape for ethyl 3-nitropropanoate is well-defined. Multiple vendors, including Capot Chemical Co., offer the compound with a purity of ≥98% (GC) and at production scales of up to kilograms . This level of availability and purity indicates a mature supply chain for this specific compound. In contrast, some less common analogs or derivatives may only be available in milligram quantities from a limited number of suppliers, or require custom synthesis. While specific price data is dynamic and confidential, the presence of multiple kilogram-scale suppliers suggests competitive pricing and reliable availability, which are critical factors for both academic research groups planning a multi-step synthesis and industrial partners considering scale-up. This reduces the risk associated with relying on a single, potentially unreliable source for a key intermediate.

Supply chain
Supporting evidence
≥98% purity (GC), available from multiple vendors at up to kilogram scale.
Supports reliable procurement and scalability for research and process development.
Vendor-catalog information; verify specific lot certificates and current lead times.
Procurement Supply Chain Commercial Availability

High-Value Application Scenarios for Ethyl 3-nitropropanoate (CAS 3590-37-2) in Research and Industry


Total Synthesis of Alkaloid Natural Products

As demonstrated in the synthesis of an advanced intermediate for (±)-gelsemine , ethyl 3-nitropropanoate is a strategic building block for constructing the complex, bridged bicyclic frameworks found in many alkaloid natural products. Its ability to undergo a double conjugate addition reaction provides a rapid and efficient entry into these challenging architectures. Procuring this specific compound is essential for synthetic chemistry laboratories engaged in natural product total synthesis, where the success of a key, complexity-building step is contingent on the precise reactivity of the nitropropanoate moiety.

Synthesis of β-Amino Acid Derivatives

The nitro group in ethyl 3-nitropropanoate serves as a latent amine, making the compound a valuable precursor to β-amino acids and β-lactams . Reduction of the nitro group to an amine yields ethyl 3-aminopropanoate, which can be further functionalized or incorporated into peptide mimetics. This application is particularly relevant for medicinal chemistry programs focused on developing novel enzyme inhibitors or peptidomimetic drugs, where the procurement of a high-purity, reliable source of the nitro ester precursor is a critical first step in the synthetic sequence.

Development of Scalable Processes Requiring Straightforward Workup

The reported ease of purification of ethyl 3-nitropropanoate via simple aqueous washes makes it an ideal candidate for process chemistry and scale-up. In industrial settings, minimizing the use of chromatography and simplifying workup procedures directly reduces cost, time, and waste. Therefore, procurement of this specific ester is a strategic decision for projects aimed at developing robust, scalable synthetic routes, where the downstream processing advantages of the ethyl ester over the free acid or other, less easily purified analogs can lead to significant economic benefits.

Optimizing Lipophilicity in Medicinal Chemistry Lead Compounds

The quantitative difference in lipophilicity (ΔLogP ≈ 0.54) between ethyl 3-nitropropanoate and its methyl ester analog provides medicinal chemists with a rational basis for building block selection. When designing a lead compound series, fine-tuning LogP is essential for balancing potency, solubility, and pharmacokinetic properties. Procuring the ethyl ester allows chemists to explore a distinct region of physicochemical space compared to the methyl ester, which can be the key to optimizing a compound's in vivo profile. This is not a case of simple substitution, but of a deliberate, evidence-based choice to achieve a specific molecular property.

Application
Selection Property
Validation Focus
Alkaloid total synthesis
Ability to undergo double conjugate addition
Successful formation of bridged bicyclic frameworks in target-oriented synthesis
β-Amino acid / β-lactam synthesis
Nitro group as latent amine precursor
Reduction efficiency and incorporation into peptidomimetic scaffolds
Scalable process with streamlined workup
Ease of removal by aqueous washes
Reduced chromatography dependence and improved process economics
Medicinal chemistry lead optimization
Controlled lipophilicity (higher LogP than methyl ester)
Partitioning, membrane permeability, and pharmacokinetic property tuning

Technical Documentation Hub

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